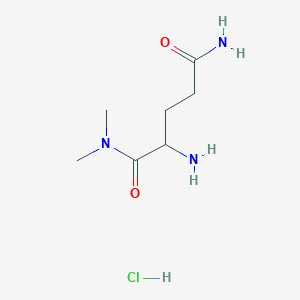

N1,N1-Dimethylglutamamide hydrochloride

Description

N1,N1-Dimethylglutamamide hydrochloride is a chemically modified derivative of glutamic acid, where the amino group is dimethylated, and the carboxyl group is converted to an amide, forming a hydrochloride salt. This compound is structurally characterized by its amide bond and dimethylated nitrogen, which enhance its stability and solubility in aqueous environments.

Properties

CAS No. |

1869203-51-9 |

|---|---|

Molecular Formula |

C7H16ClN3O2 |

Molecular Weight |

209.67 g/mol |

IUPAC Name |

2-amino-N,N-dimethylpentanediamide;hydrochloride |

InChI |

InChI=1S/C7H15N3O2.ClH/c1-10(2)7(12)5(8)3-4-6(9)11;/h5H,3-4,8H2,1-2H3,(H2,9,11);1H |

InChI Key |

HSDKDRYQAPIDFP-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C(CCC(=O)N)N.Cl |

Canonical SMILES |

CN(C)C(=O)C(CCC(=O)N)N.Cl |

sequence |

Q |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Dimethyl D-Glutamate Hydrochloride

Dimethyl D-Glutamate Hydrochloride () is an ester derivative of glutamic acid, with methyl groups esterifying the carboxyl groups. Key differences include:

- Functional Groups :

- N1,N1-Dimethylglutamamide: Contains an amide bond and dimethylated amine.

- Dimethyl D-Glutamate: Contains ester bonds and a free amine (protonated as a hydrochloride salt).

- Stability : Amides (e.g., N1,N1-Dimethylglutamamide) are hydrolytically stable compared to esters, which are prone to hydrolysis under acidic or basic conditions .

- Solubility : Both compounds exhibit good water solubility due to their hydrochloride salt forms. However, the amide’s hydrogen-bonding capacity may enhance solubility in polar solvents compared to esters.

Table 1: Structural and Physical Properties

Comparison with N1,N1-Dimethylpropane-1,2-diamine Hydrochloride

N1,N1-Dimethylpropane-1,2-diamine Hydrochloride () is a diamine derivative with a shorter carbon chain. Key contrasts include:

- Backbone Structure :

- The propane-diamine derivative lacks the glutamic acid backbone, resulting in reduced steric hindrance and different reactivity.

- Applications :

- Diamines are often used as ligands or crosslinkers in coordination chemistry, whereas glutamamide derivatives may have roles in peptide synthesis or neuroscience due to structural similarity to neurotransmitters.

- Basicity :

Table 2: Functional and Application Differences

Comparison with N1,N8-Diacetylspermidine Hydrochloride

N1,N8-Diacetylspermidine Hydrochloride () is a polyamine derivative with acetylated amines. Differences include:

- Biological Role: Diacetylspermidine is a urinary metabolite linked to cancer prognosis, whereas glutamamide derivatives may interact with glutamate receptors or enzymes.

- Solubility :

Research Findings and Implications

- Stability and Storage : Hydrochloride salts generally require dry, room-temperature storage to prevent deliquescence (e.g., Dimethyl D-Glutamate Hydrochloride, ).

- Synthetic Utility : Amides like N1,N1-Dimethylglutamamide are preferred in peptide synthesis due to their resistance to hydrolysis, unlike ester-based analogs .

- Biological Interactions : The dimethylated amine in glutamamide may reduce receptor binding affinity compared to free amines in diamine derivatives, impacting pharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.